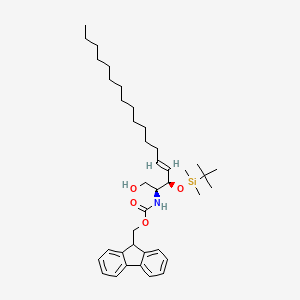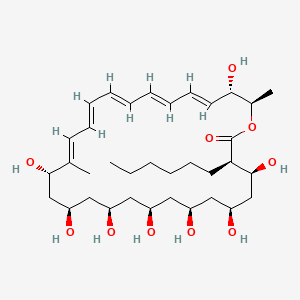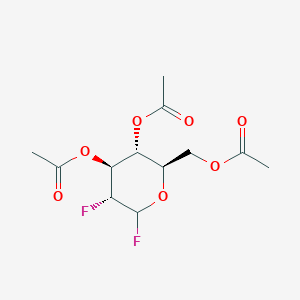
2-Deoxi-2-fluoro-3,4,6-tri-O-acetil-D-glucosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated glucose derivatives.
Biology: It is used in studies involving glucose metabolism and transport.
Industry: It is used in the production of various biochemical reagents and as a research tool in proteomics.
Mecanismo De Acción
Target of Action
The primary targets of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose are high-glucose-using cells such as brain cells, brown adipocytes, kidney cells, and cancer cells . These cells have a high rate of glucose uptake and metabolism, making them ideal targets for this glucose analog.
Mode of Action
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose, as a glucose analog, is taken up by its target cells. Once inside the cell, it undergoes phosphorylation, which prevents it from being released again from the cell . This trapping mechanism allows for the accumulation of the compound within the cell.
Biochemical Pathways
The compound is involved in the glycolysis and pentose phosphate pathway (PPP). As a glucose analog, it is phosphorylated to form a glucose-6-phosphate (G6P) analog. This phosphorylated analog is a false substrate for downstream enzymes, leading to its accumulation within the cytosol as a dead-end metabolite .
Pharmacokinetics
It is known that the compound is soluble in ether and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents.
Result of Action
The accumulation of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose within the cell can lead to various molecular and cellular effects. For instance, in cancer cells, the accumulation of this compound can be detected using imaging techniques, providing a valuable tool for tumor imaging .
Action Environment
The action, efficacy, and stability of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be influenced by various environmental factors. For example, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Additionally, the compound’s action can be influenced by the metabolic state of the target cells, as cells with higher glucose usage will take up more of the compound .
Análisis Bioquímico
Biochemical Properties
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose interacts with various enzymes and proteins in biochemical reactions. For instance, it is phosphorylated by hexokinase II to form a 6-phosphate derivative . Unlike glucose, this 6-phosphate derivative cannot be further metabolized by phosphoglucose isomerase .
Cellular Effects
The effects of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose on cells are significant. It acts as a glucose mimic, inhibiting glycolysis due to the formation and intracellular accumulation of its 6-phosphate derivative . This inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to cell death .
Molecular Mechanism
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose exerts its effects at the molecular level through various mechanisms. It binds to hexokinase II, an enzyme involved in the first step of glycolysis, inhibiting its function . This leads to a decrease in glucose metabolism, affecting cellular energy production.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade quickly .
Metabolic Pathways
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is involved in the glycolytic pathway. After entering the cell, it is phosphorylated by hexokinase II to form a 6-phosphate derivative . Unlike glucose, this derivative cannot be further metabolized by phosphoglucose isomerase .
Métodos De Preparación
The synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose typically involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal. This process includes the addition of fluorine atoms to a double bond, resulting in a difluoro derivative of the precursor. Subsequent hydrolysis with hydrochloric acid (HCl) and purification steps yield the desired product . The compound is soluble in ether and ethyl acetate and has a melting point of 75-80°C .
Análisis De Reacciones Químicas
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be compared with other similar compounds, such as:
2-Deoxy-2-fluoro-D-glucose: This compound is also used in PET imaging and has similar properties but lacks the acetyl groups present in Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside: This compound is structurally similar but differs in the configuration of the sugar moiety.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is unique due to its specific acetylation pattern, which affects its solubility and reactivity .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIWIFNLCSFOGJ-PRFVCTMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
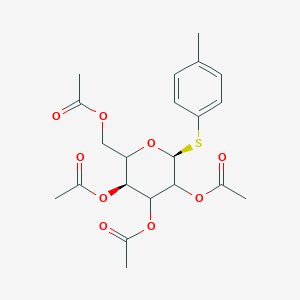
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
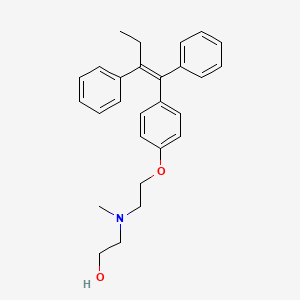
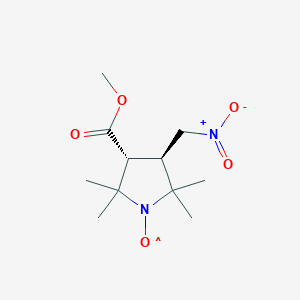

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
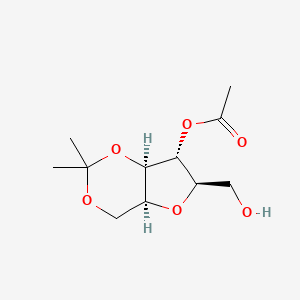
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)


